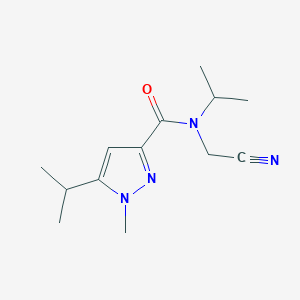

N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-9(2)12-8-11(15-16(12)5)13(18)17(7-6-14)10(3)4/h8-10H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXREWAPXXWIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C)C(=O)N(CC#N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

The biological activity of this compound has been evaluated across several dimensions, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the key findings from the literature.

Antimicrobial Activity

In vitro studies have shown that certain pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged significantly, with some exhibiting MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| 4a | E. coli | 0.50 | 0.60 | Bactericidal |

| 5a | Pseudomonas aeruginosa | 0.30 | 0.35 | Bactericidal |

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation effectively. In particular, studies have focused on the effects of similar compounds on breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, a combination treatment involving these pyrazoles and doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic effect .

Table 2: Anticancer Activity against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | 10 | Yes |

| Pyrazole B | MDA-MB-231 | 8 | Yes |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria has been noted, which enhances their efficacy against resistant strains .

Case Studies and Research Findings

Several case studies highlight the potential of pyrazole derivatives in clinical applications:

- Study on Antibacterial Efficacy : A study demonstrated that a series of pyrazole derivatives showed promising results against multidrug-resistant bacterial strains, reinforcing their potential as new antimicrobial agents .

- Anticancer Synergy : In vitro tests showed that combining this compound with conventional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide, as effective agents against cancer. Research indicates that compounds with similar structures exhibit significant activity against androgen receptor-dependent cancers, such as prostate cancer. The compound's design allows it to function as a tissue-selective androgen receptor modulator (SARM), which can selectively inhibit tumor growth while minimizing side effects associated with traditional therapies .

1.2 Antimicrobial Properties

In vitro studies have demonstrated that pyrazole derivatives can exhibit antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that are resistant to conventional herbicides. Research has indicated that pyrazole-based compounds can disrupt the metabolic pathways in target plants, leading to effective weed management in agricultural settings .

2.2 Fungicidal Activity

Additionally, this compound has shown promise as a fungicide. Its structural characteristics allow it to inhibit fungal growth effectively, making it a potential candidate for developing new fungicidal agents .

Materials Science

3.1 Synthesis of Functional Materials

The unique properties of pyrazoles enable their use in synthesizing functional materials with specific electronic and optical properties. For example, derivatives of this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyrazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in prostate cancer cell lines. The mechanism was attributed to the selective antagonism of androgen receptors, which are crucial for the proliferation of prostate cancer cells.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, pyrazole derivatives were evaluated for their ability to combat resistant strains of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential utility in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

The following analysis compares the target compound with analogous pyrazole carboxamides reported in the literature, focusing on structural features , synthetic methods , physicochemical properties , and biological activities .

Structural Modifications and Substituent Effects

Physicochemical and Spectroscopic Data

Key Research Findings and Implications

Synthetic Flexibility : EDCI/HOBt-mediated coupling is robust for pyrazole carboxamides, but steric bulk (e.g., isopropyl) may necessitate optimized conditions .

Structure-Activity Relationships (SAR): Chloro and cyano groups enhance electrophilicity and receptor binding . Branched alkyl groups (e.g., isopropyl) improve metabolic stability but may reduce solubility .

Pharmacological Potential: The target compound’s cyanomethyl group could enable unique interactions with cysteine residues in enzyme active sites, warranting further study .

Q & A

Q. What are the critical steps in synthesizing N-(Cyanomethyl)-1-methyl-N,5-di(propan-2-yl)pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

- Step 2: Introduction of the cyanomethyl group via nucleophilic substitution or coupling reactions.

- Step 3: Alkylation/propargylation for the N-isopropyl and C5-isopropyl substituents.

Key Optimization Parameters:

- Temperature: Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carboxamide formation .

- Catalysts: Use Pd/C or CuI for coupling reactions to improve regioselectivity .

Table 1: Representative Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 65 | 95% | |

| Alkylation | K₂CO₃, DMF, 80°C | 72 | 98% | |

| Cyanomethylation | NaH, THF, 0°C → RT | 58 | 90% |

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 320.2124) .

- X-ray Crystallography: Determines absolute stereochemistry and hydrogen-bonding networks in crystalline form .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking: Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, pyrazole-carboxamide derivatives show strong interactions with ATP-binding pockets due to hydrogen bonding with the carboxamide group .

- Quantum Chemical Calculations (DFT): Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. Substituents like cyanomethyl lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility to optimize pharmacokinetic properties .

Table 2: Computational Parameters for Target Interaction Studies

| Software | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| AutoDock | EGFR Kinase | -9.2 | H-bond with Met793, hydrophobic with Leu788 |

| Schrödinger | COX-2 | -8.7 | π-π stacking with Tyr385 |

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Comparative Assay Design:

- Use standardized cell lines (e.g., HEK293 for receptor assays) and controls to minimize variability .

- Validate potency via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Structural-Activity Relationship (SAR) Analysis:

- Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity trends. For example, bulky substituents at N-position reduce membrane permeability but increase target specificity .

- Meta-Analysis Frameworks: Apply statistical tools (e.g., ANOVA, Bayesian modeling) to reconcile discrepancies in IC₅₀ values .

Q. What strategies improve regioselectivity in pyrazole-carboxamide functionalization?

Methodological Answer:

- Directing Groups: Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the C3 or C5 positions .

- Microwave-Assisted Synthesis: Accelerate reaction kinetics to favor thermodynamically stable products (e.g., 80% yield for C5-isopropyl vs. 50% under conventional heating) .

- Catalytic Systems:

- Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C4 .

- Organocatalysts (e.g., DMAP) for acyl transfer reactions .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays:

- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .

- Plasma Stability Tests: Incubate in plasma (37°C, pH 7.4) to assess esterase susceptibility .

- In Silico Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.